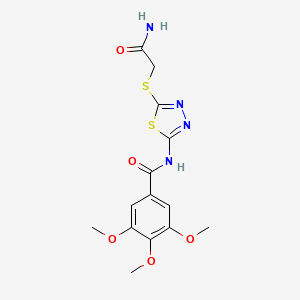

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide

Description

The compound N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide features a 1,3,4-thiadiazole core substituted at the 2-position with a 3,4,5-trimethoxybenzamide group and at the 5-position with a thioether-linked 2-amino-2-oxoethyl moiety. This structure combines electron-rich aromatic systems (trimethoxybenzamide) and polar functional groups (amide, thioether, and amino-oxoethyl), which may enhance solubility and biological interactions.

Properties

IUPAC Name |

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O5S2/c1-21-8-4-7(5-9(22-2)11(8)23-3)12(20)16-13-17-18-14(25-13)24-6-10(15)19/h4-5H,6H2,1-3H3,(H2,15,19)(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKMNEJJJHCFBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, which is then functionalized with the 2-amino-2-oxoethylthio group. The final step involves the coupling of this intermediate with 3,4,5-trimethoxybenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution of the methoxy groups can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Structural Characteristics

The compound features several key structural elements:

- Thiadiazole Ring : A five-membered heterocyclic structure known for enhancing biological activity.

- Trimethoxybenzamide Group : This aromatic component influences the compound's lipophilicity and biological interactions.

Antimicrobial Activity

1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties. The presence of the thiadiazole ring in this compound suggests potential efficacy against various pathogens. Research indicates that thiadiazole compounds can exhibit activity against bacteria and fungi due to their ability to interact with microbial enzymes and disrupt cellular processes.

Table 1: Summary of Antimicrobial Activity

| Pathogen Type | Activity Observed | References |

|---|---|---|

| Bacteria | Effective against Gram-positive and Gram-negative strains | |

| Fungi | Inhibitory effects on certain fungal strains |

Anticancer Properties

Recent studies highlight the anticancer potential of thiadiazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation through mechanisms such as:

- Induction of Apoptosis : Compounds with thiadiazole structures can trigger programmed cell death in cancer cells.

- Tyrosine Kinase Inhibition : This mechanism is crucial for cancer cell signaling pathways.

Table 2: Summary of Anticancer Activity

| Cancer Type | Observed Effects | References |

|---|---|---|

| Breast Carcinoma | Significant cytotoxic effects | |

| Lung Carcinoma | Induces apoptosis |

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Studies suggest that it could inhibit key inflammatory pathways, potentially leading to reduced inflammation in various conditions.

Table 3: Summary of Anti-inflammatory Activity

| Inflammatory Condition | Mechanism of Action | References |

|---|---|---|

| Arthritis | Modulation of cytokine release | |

| Asthma | Inhibition of leukotriene synthesis |

Case Study 1: Antimicrobial Efficacy

In a recent study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various thiadiazole derivatives. N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide was noted for its significant activity against both Gram-positive and Gram-negative bacterial strains. The study concluded that modifications to the thiadiazole ring could enhance antimicrobial potency.

Case Study 2: Anticancer Activity

A study conducted by researchers at a leading cancer research institute explored the anticancer properties of this compound on breast carcinoma cell lines. Results indicated that treatment with this compound led to a marked decrease in cell viability and induced apoptosis through caspase activation pathways.

Mechanism of Action

The mechanism of action of N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with metal ions or enzymes, potentially inhibiting their activity. The trimethoxybenzamide moiety may enhance binding affinity and specificity, leading to more effective inhibition or modulation of the target.

Comparison with Similar Compounds

Structural Comparison with Similar 1,3,4-Thiadiazole Derivatives

Core Modifications and Substituent Effects

The 1,3,4-thiadiazole ring is a common scaffold in medicinal chemistry. Key structural variations among analogs include:

Table 1: Substituent Comparison

Key Observations:

- The 3,4,5-trimethoxybenzamide group is shared with Compound A (), a known antimitotic agent, suggesting possible tubulin-binding activity .

Melting Points and Yields

Melting points and yields for analogs provide insights into stability and synthetic feasibility:

Table 2: Physical Properties of Analogs

| Compound Name/ID | Melting Point (°C) | Yield (%) | Reference |

|---|---|---|---|

| Target Compound | Not reported | Not reported | - |

| 5e () | 132–134 | 74 | |

| 5j () | 138–140 | 82 | |

| 5c () | 169–171 | 67 |

Analysis:

Antimicrobial and Antifungal Activity

- Compound 5c (): Exhibits antimicrobial activity against Gram-positive bacteria (MIC: 4–8 µg/mL), attributed to the thiadiazine-thione moiety .

- Compound in : A chromenone-linked 1,3,4-thiadiazole with 3,4,5-trimethoxyphenyl showed high activity, likely due to electron-donating methoxy groups enhancing target binding .

Antimitotic Activity

- Compound A (): Inhibits tubulin polymerization via 3,4,5-trimethoxyphenyl interactions, a feature shared with the target compound .

Biological Activity

N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiadiazole ring, which is known for its diverse biological activities. The synthesis typically involves the cyclization of thiosemicarbazide with carbon disulfide to form the thiadiazole ring, followed by functionalization with an amino-oxoethyl group and a benzamide moiety through coupling reactions using reagents like EDCI and triethylamine.

This compound exhibits several mechanisms of action:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. This can interfere with metabolic pathways crucial for cell survival and proliferation.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, thereby influencing cellular signaling pathways involved in inflammation and cancer progression .

- Impact on DNA Replication : The thiadiazole moiety shows potential in targeting DNA replication processes, which is particularly relevant in cancer treatment .

Anticancer Properties

Research has demonstrated that derivatives of thiadiazoles possess notable anticancer activity. For instance:

- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were reported as follows:

These findings suggest that the compound can effectively inhibit tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies using the disc diffusion method revealed activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Activity Detected |

|---|---|

| Staphylococcus aureus | Positive |

| Bacillus subtilis | Positive |

| Salmonella sp. | Positive |

| Pseudomonas sp. | Positive |

Minimum inhibitory concentrations (MICs) were determined to assess the effectiveness compared to standard antibiotics like ofloxacin .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, the compound has shown anti-inflammatory activity in preclinical models. Using the carrageenan-induced rat paw edema method, it exhibited effects comparable to diclofenac sodium .

Case Studies and Research Findings

Several studies have focused on the biological activity of thiadiazole derivatives:

- Antitumor Activity : A study highlighted that certain derivatives significantly inhibited the growth of cancer cells by targeting key kinases involved in tumorigenesis .

- Molecular Docking Studies : These studies indicated that this compound binds effectively to tubulin and other cellular targets critical for cancer cell proliferation .

- Structure–Activity Relationship (SAR) : Research has established that modifications to the benzamide moiety can enhance biological activity, emphasizing the importance of substituent nature on therapeutic efficacy .

Q & A

Q. What are the optimal synthetic routes for N-(5-((2-amino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,4,5-trimethoxybenzamide?

The compound can be synthesized via heterocyclization of intermediate thioamides. For example, cyclization of N-substituted thioacetamides in concentrated sulfuric acid yields thiadiazole derivatives. Key steps include refluxing isothiocyanate derivatives with nucleophiles (e.g., benzohydrazide) in ethanol, followed by purification via preparative TLC or recrystallization . Optimization requires precise control of reactant ratios (e.g., 1.1 eq Lawesson’s reagent) and reaction time (24 hours for cyclization in H₂SO₄) .

Q. Which analytical techniques are critical for structural characterization?

- X-ray diffraction : Resolves crystal packing and confirms bicyclic formation in thiadiazole derivatives .

- NMR/IR spectroscopy : ¹H NMR (δ = 1.91 ppm for CH₃; aromatic protons at 7.20–8.96 ppm) and IR (νmax = 1670 cm⁻¹ for C=O) validate functional groups .

- Mass spectrometry : FAB-MS (m/z = 384 [M+H]⁺) confirms molecular weight .

Q. How should researchers design in vitro antimicrobial assays for this compound?

Follow protocols for structurally similar 3,4,5-trimethoxyphenyl derivatives:

- Use agar diffusion or microdilution against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).

- Compare minimum inhibitory concentrations (MICs) with reference drugs (e.g., fluconazole) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve bioactivity?

- Methoxy positioning : 3,4,5-Trimethoxy groups enhance membrane permeability due to lipophilicity. Replace with electron-withdrawing groups (e.g., nitro) to test antimicrobial potency .

- Thiadiazole modifications : Substitute the thioacetamide side chain with amino acid residues (e.g., cyclohexylcarbamothioyl) to assess cytotoxicity .

Q. What computational methods predict reaction pathways for derivative synthesis?

Quantum chemical calculations (e.g., DFT) model transition states for heterocyclization. Pair with cheminformatics to screen substituent effects on reaction thermodynamics. ICReDD’s workflow integrates experimental data with computational predictions to optimize conditions (e.g., solvent polarity, catalyst choice) .

Q. How to resolve contradictions in reported biological activity data?

- Dose-dependency : Re-evaluate MICs across concentrations (2–256 µg/mL) to identify false negatives from solubility limits .

- Assay variability : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin for bacteria) .

Q. What strategies address poor aqueous solubility in in vivo studies?

- Prodrug design : Introduce phosphate esters at the benzamide moiety for pH-dependent hydrolysis.

- Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability. Monitor plasma stability via HPLC .

Q. How to validate target engagement in mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.